molecular formula C15H14Cl2N2O B11501181 2,5-dichloro-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

2,5-dichloro-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11501181
M. Wt: 309.2 g/mol
InChI Key: LXPYJBYTCPQXHW-UHFFFAOYSA-N
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Description

2,5-Dichloro-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide is a chemical compound with a complex structure It is characterized by the presence of two chlorine atoms, two methyl groups, and a carboxamide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,5-dichloro-4,6-dimethylpyridine with 2-methylphenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The final product is purified using techniques like crystallization or chromatography to achieve the required purity levels.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,5-Dichloro-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichloro-4,6-dimethylnicotinonitrile
  • 2,4-Dichloro-6-methylpyrimidine
  • 2,6-Dichloro-4-nitroaniline

Uniqueness

2,5-Dichloro-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H14Cl2N2O

Molecular Weight

309.2 g/mol

IUPAC Name

2,5-dichloro-4,6-dimethyl-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C15H14Cl2N2O/c1-8-6-4-5-7-11(8)19-15(20)12-9(2)13(16)10(3)18-14(12)17/h4-7H,1-3H3,(H,19,20)

InChI Key

LXPYJBYTCPQXHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(N=C2Cl)C)Cl)C

Origin of Product

United States

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